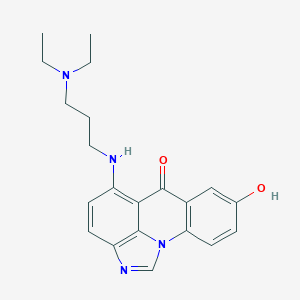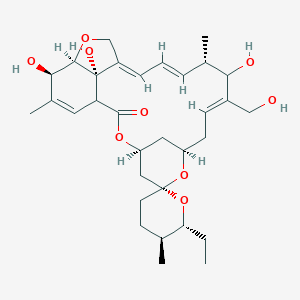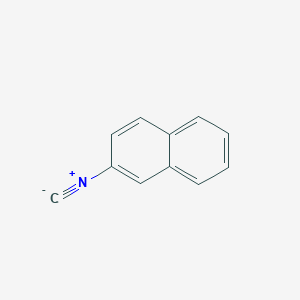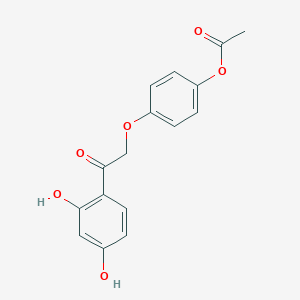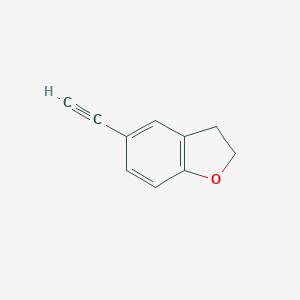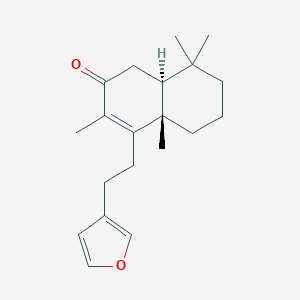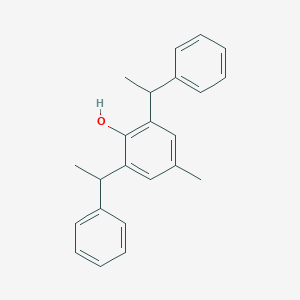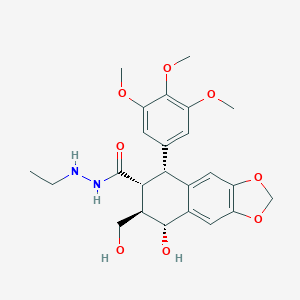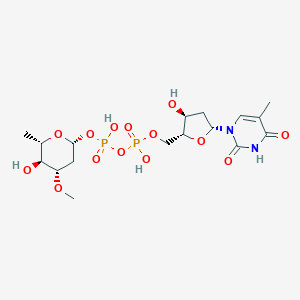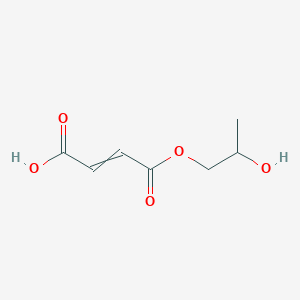
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid, also known as HOPO, is a chelating agent that is widely used in scientific research. It has a unique structure that allows it to form stable complexes with a variety of metal ions, making it a valuable tool for studying biological and chemical processes.
Wirkmechanismus
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid works by forming stable complexes with metal ions. Its unique structure allows it to coordinate with metal ions in a specific way, forming stable complexes that can be studied using a variety of techniques.
Biochemische Und Physiologische Effekte
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that are involved in a variety of biological processes. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. Its unique structure allows it to form stable complexes with a wide range of metal ions, making it a valuable tool for studying biological and chemical processes.
However, there are also limitations to the use of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid in lab experiments. Its chelating properties can interfere with the function of some biological molecules, making it difficult to study their properties in the presence of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Additionally, 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be toxic at high concentrations, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored using 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. One area of interest is the development of new drugs and diagnostic tools based on the chelating properties of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Another area of interest is the study of the role of metal ions in biological systems, which could lead to new insights into the mechanisms of disease. Additionally, the development of new synthesis methods for 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid could lead to the production of more stable and effective chelating agents.
Synthesemethoden
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chloro-4-oxobut-2-enoic acid with 2-hydroxypropylamine. This reaction results in the formation of a stable intermediate, which can be further modified to produce 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research. It is commonly used as a chelating agent to study the properties of metal ions in biological systems. It has been used to study the binding of metal ions to proteins, DNA, and other biological molecules. 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has also been used in the development of new drugs and diagnostic tools.
Eigenschaften
CAS-Nummer |
10099-73-7 |
|---|---|
Produktname |
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid |
Molekularformel |
C7H12O6 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
4-(2-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)4-12-7(11)3-2-6(9)10/h2-3,5,8H,4H2,1H3,(H,9,10) |
InChI-Schlüssel |
ZKXXLNRGNAUYHP-UHFFFAOYSA-N |
Isomerische SMILES |
CC(COC(=O)/C=C\C(=O)O)O |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
Kanonische SMILES |
CC(COC(=O)C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



